Cas no 896676-13-4 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide)

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- AKOS024586207
- F0600-1335
- 896676-13-4
- 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
-
- インチ: 1S/C25H23N3O3S2/c1-16-9-10-17(2)23-22(16)26-25(32-23)27-24(29)19-11-13-20(14-12-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29)
- InChIKey: KEEBCZDEZZJDRG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC3C(C)=CC=C(C)C=3S2)=O)=CC=1)(N1C2C=CC=CC=2CCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 477.11808395g/mol
- どういたいしつりょう: 477.11808395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 808
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0600-1335-20mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-10μmol |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-75mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-2μmol |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-3mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-10mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-15mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-30mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-1mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0600-1335-25mg |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |
896676-13-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamideに関する追加情報
Introduction to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide and Its Significance in Modern Chemical Biology
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (CAS No: 896676-13-4) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that integrate heterocyclic scaffolds, which are widely recognized for their role in drug discovery and development. The presence of both benzothiazole and tetrahydroquinoline moieties in its structure suggests a rich chemical space for interaction with biological targets.
The benzothiazole ring system is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Specifically, the 4,7-dimethyl substitution pattern enhances the electronic properties of the benzothiazole core, making it more amenable to interactions with proteins and enzymes. This structural feature has been exploited in the design of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The dimethyl groups not only stabilize the ring system but also introduce steric hindrance that can fine-tune binding affinity and selectivity.
The tetrahydroquinoline scaffold is another critical component of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide. Tetrahydroquinolines are known for their role as bioisosteres of piperidines and have been extensively used in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The sulfonamide group attached to the tetrahydroquinoline ring further enhances its solubility and bioavailability, making it an attractive moiety for drug design. This sulfonamide group can also participate in hydrogen bonding interactions with biological targets, contributing to the compound's binding affinity.
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The introduction of the benzothiazole moiety typically begins with the condensation of 2-aminothiophene with dimethyl acrylate or dimethyl crotonate under basic conditions. Subsequent functionalization steps include sulfonylation and coupling reactions to introduce the tetrahydroquinoline sulfonamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the benzothiazole core.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target protein-protein interactions (PPIs). N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has emerged as a promising candidate in this area due to its ability to disrupt key PPIs involved in cancer progression and inflammation. Studies have shown that this compound can inhibit the interaction between c-Myc and Max transcription factors by binding to specific pockets on these proteins. This interaction is crucial for cell proliferation and differentiation, making it an attractive target for anticancer therapy.
The potential applications of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide extend beyond oncology. Emerging evidence suggests that this compound may also have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The tetrahydroquinoline moiety has been shown to interact with amyloid-beta plaques and alpha-synuclein aggregates, which are hallmark pathological features of these diseases. By modulating these interactions, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,
896676-13-4 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide) 関連製品
- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)
- 1721-51-3(D-alpha-Tocotrienol)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)
- 1017575-47-1(tert-butyl N-[(4S)-azepan-4-yl]carbamate)
- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)
- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)
- 1805284-27-8(5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine)
- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)



